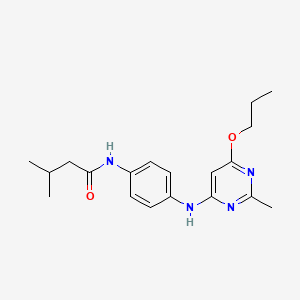
3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide is a useful research compound. Its molecular formula is C19H26N4O2 and its molecular weight is 342.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of action
The compound contains a pyrimidine ring, which is a common structure in many bioactive molecules. Pyrimidine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors .
Mode of action
The presence of the amine group and the pyrimidine ring suggests that the compound could form hydrogen bonds with its target, potentially altering the target’s function .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Pyrimidine derivatives are involved in a wide range of biological processes, including dna synthesis and signal transduction .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and the body’s ability to absorb, distribute, metabolize, and excrete it. The presence of the propoxy and methyl groups in this compound could potentially affect its solubility and therefore its absorption and distribution .
Result of action
The cellular effects of this compound would depend on its specific targets and mode of action. Given its structural features, it might have potential as a therapeutic agent, but further studies would be needed to confirm this .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action. For example, the compound’s stability could be affected by pH, while its efficacy could be influenced by interactions with other molecules in the body .
生物活性
3-methyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A butanamide moiety.
- An amino group linked to a phenyl ring .
- A pyrimidine derivative that contributes to its interaction with biological targets.
This structural arrangement suggests that the compound may exhibit specific interactions with various biological targets, particularly in the context of kinase inhibition.
Research indicates that this compound may function primarily as a kinase inhibitor . Kinases are crucial in various signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune diseases. For instance, studies have shown that similar compounds can inhibit Bruton's tyrosine kinase (Btk), which is implicated in several immune responses and malignancies .
Biological Activity Summary
The biological activity of this compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Potentially inhibits Btk, affecting immune responses and cancer pathways. |
| Antitumor Activity | May exhibit cytotoxic effects against certain cancer cell lines. |
| Anti-inflammatory | Could reduce inflammation by modulating immune cell activity. |
Case Studies and Research Findings
- In Vitro Studies : Laboratory studies have demonstrated that compounds structurally similar to this compound show significant inhibitory effects on cancer cell proliferation. For example, a study indicated that these compounds could reduce the viability of leukemia cells by inducing apoptosis .
- Animal Models : In vivo studies using murine models have suggested that treatment with this compound can lead to reduced tumor growth rates and improved survival outcomes in models of breast cancer .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may interfere with key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway .
特性
IUPAC Name |
3-methyl-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-5-10-25-19-12-17(20-14(4)21-19)22-15-6-8-16(9-7-15)23-18(24)11-13(2)3/h6-9,12-13H,5,10-11H2,1-4H3,(H,23,24)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVLSAGSFRGYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














